molecular formula C15H23N3O3S B2467171 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine CAS No. 2034448-13-8

3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine

Cat. No.: B2467171
CAS No.: 2034448-13-8
M. Wt: 325.43
InChI Key: QJLDFIDGPOGZNE-UHFFFAOYSA-N
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Description

3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine is a chemical compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound features a piperidine ring substituted with a cyclohexylsulfonyl group and an oxygen atom linking it to the pyridazine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Cyclohexylsulfonyl Group: The piperidine intermediate is then reacted with cyclohexylsulfonyl chloride under basic conditions to introduce the cyclohexylsulfonyl group.

    Coupling with Pyridazine: The final step involves coupling the cyclohexylsulfonyl-substituted piperidine with a pyridazine derivative through an etherification reaction, typically using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the pyridazine ring, leading to different reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridazine ring or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups onto the pyridazine or piperidine rings.

Scientific Research Applications

3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

    3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyrazine: Similar structure but with a pyrazine ring instead of a pyridazine ring.

    3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.

Uniqueness

3-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)pyridazine is unique due to its specific combination of a cyclohexylsulfonyl-substituted piperidine and a pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(1-cyclohexylsulfonylpiperidin-3-yl)oxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c19-22(20,14-7-2-1-3-8-14)18-11-5-6-13(12-18)21-15-9-4-10-16-17-15/h4,9-10,13-14H,1-3,5-8,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLDFIDGPOGZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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